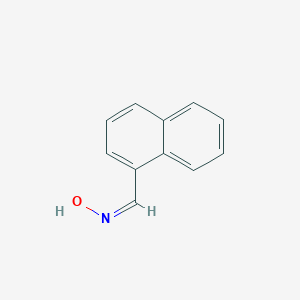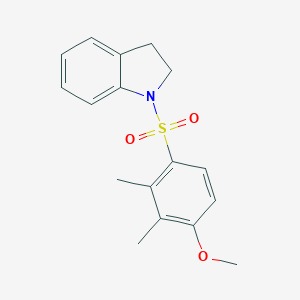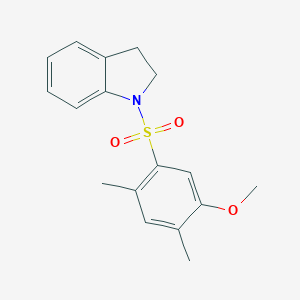
2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research applications due to its unique properties. This compound is a sulfonamide derivative that contains a thienylmethyl group and a bromine atom. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide has been widely used in scientific research applications due to its unique properties. It has been studied as a potential inhibitor of various enzymes such as carbonic anhydrases, which play a crucial role in various physiological processes. This compound has also been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been used in the development of new drugs for the treatment of various diseases such as glaucoma, epilepsy, and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide is not fully understood. However, it has been proposed that this compound acts as an inhibitor of various enzymes by binding to their active sites. It has also been suggested that this compound may interfere with the function of ion channels and receptors in the cell membrane, leading to the inhibition of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrases, which play a crucial role in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide in lab experiments is its unique properties. This compound has been shown to have a high affinity for various enzymes and receptors, making it a useful tool for studying their function. Additionally, this compound is relatively easy to synthesize and has a relatively high yield. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases such as cancer, glaucoma, and neurological disorders. Another potential direction is the study of the mechanism of action of this compound in more detail, which may lead to the discovery of new targets for drug development. Additionally, the study of the biochemical and physiological effects of this compound in different cell types and animal models may provide new insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide can be achieved using various methods. One of the most common methods involves the reaction of 2-bromo-4,5-dimethylbenzenesulfonamide with 2-thienylmethanamine in the presence of a base such as sodium hydride. The reaction results in the formation of the desired compound with a yield of around 60%.
Propriétés
Formule moléculaire |
C13H14BrNO2S2 |
|---|---|
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
2-bromo-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H14BrNO2S2/c1-9-6-12(14)13(7-10(9)2)19(16,17)15-8-11-4-3-5-18-11/h3-7,15H,8H2,1-2H3 |
Clé InChI |
NCYGDRBCXAPAEX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NCC2=CC=CS2 |
SMILES canonique |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NCC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)





![1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B224817.png)
![Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)



